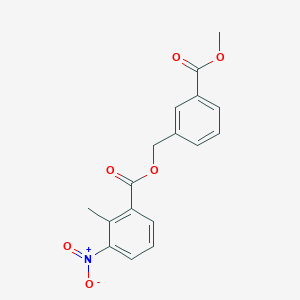![molecular formula C19H21ClN2O B4111619 N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4111619.png)
N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]benzamide
描述
N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]benzamide (also known as BCTC) is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acidic pH. TRPV1 is involved in various physiological and pathological processes, including pain sensation, inflammation, and cancer. Therefore, BCTC has been extensively studied for its potential therapeutic and research applications.
作用机制
BCTC acts as a competitive antagonist of TRPV1 by binding to the channel pore and blocking the influx of cations. BCTC has been shown to inhibit TRPV1-mediated responses in various cell types, including sensory neurons, dorsal root ganglion neurons, and HEK293 cells expressing TRPV1. BCTC has also been shown to inhibit capsaicin-induced pain behavior in animal models.
Biochemical and Physiological Effects
BCTC has been shown to have various biochemical and physiological effects, including the inhibition of TRPV1-mediated calcium influx, the inhibition of TRPV1-mediated membrane depolarization, the inhibition of TRPV1-mediated neurotransmitter release, and the inhibition of capsaicin-induced pain behavior in animal models. BCTC has also been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo.
实验室实验的优点和局限性
BCTC has several advantages for lab experiments, including its high potency and selectivity for TRPV1, its availability as a commercial reagent, and its ability to inhibit TRPV1-mediated responses in various cell types and animal models. However, BCTC also has some limitations, including its potential off-target effects, its potential toxicity at high concentrations, and its limited solubility in aqueous solutions.
未来方向
There are several future directions for the study of BCTC and TRPV1. One direction is to investigate the role of TRPV1 in other physiological and pathological processes, such as metabolism, cardiovascular function, and neurodegeneration. Another direction is to develop more potent and selective TRPV1 antagonists for therapeutic and research applications. Furthermore, the structural and biophysical studies of TRPV1 and its ligands may provide insights into the mechanism of TRPV1 activation and inhibition, which may lead to the development of novel TRPV1 modulators.
科学研究应用
BCTC has been widely used in scientific research to investigate the role of TRPV1 in various physiological and pathological processes. BCTC has been shown to inhibit TRPV1-mediated responses, including calcium influx, membrane depolarization, and neurotransmitter release. BCTC has also been used to study the pharmacology and biophysics of TRPV1, including the structure-activity relationship of TRPV1 ligands and the gating mechanism of TRPV1.
属性
IUPAC Name |
N-[3-chloro-4-(4-methylpiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-14-9-11-22(12-10-14)18-8-7-16(13-17(18)20)21-19(23)15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTRDJGOLQFVPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2-ethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B4111557.png)




![N-{3-[(4-fluorobenzyl)oxy]phenyl}acetamide](/img/structure/B4111587.png)
![N-[4-(benzyloxy)phenyl]-5-bromo-2-chlorobenzamide](/img/structure/B4111595.png)

![6-amino-3-methyl-1-(2-naphthyl)-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4111609.png)
![2-(2,5-dimethylphenoxy)-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide](/img/structure/B4111614.png)
![3-chloro-N-[4-iodo-2-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B4111616.png)
![N-(4-chloro-3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)butanamide](/img/structure/B4111622.png)
![4-methyl-3-(1-piperidinylsulfonyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4111629.png)